

Application Note: Analytical Characterization of 2-Methylmorpholine-4-carbothioamide

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Compound of Interest

Compound Name: 2-Methylmorpholine-4-carbothioamide

CAS No.: 953734-73-1

Cat. No.: B2520929

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Introduction & Compound Identity

2-Methylmorpholine-4-carbothioamide is a heterocyclic building block often utilized in the synthesis of bioactive thiourea derivatives and enzyme inhibitors. Chemically, it belongs to the class of

-disubstituted-

-unsubstituted thioureas, featuring a chiral center at the C2 position of the morpholine ring.

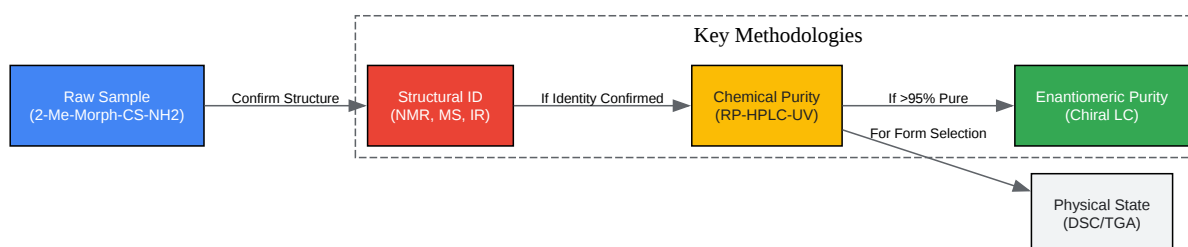
Accurate characterization is critical due to the compound's potential for atropisomerism (restricted rotation around the C(S)–N bond) and enantiomeric impurity arising from the 2-methyl substitution.

Table 1: Chemical Identity & Properties

Property	Specification
IUPAC Name	2-methylmorpholine-4-carbothioamide
Common Name	2-Methyl-4-thiocarbamoylmorpholine
CAS Number	953734-73-1
Molecular Formula	
Molecular Weight	160.24 g/mol
Chiral Center	C2 (Available as Racemate, , or)
Appearance	White to off-white crystalline solid
Melting Point	148–155 °C (Predicted/Experimental Range)
Solubility	Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water

Analytical Strategy Workflow

The following workflow ensures a holistic characterization, moving from bulk identity to specific chiral purity.



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Figure 1: Analytical workflow for the qualification of thiocarbamoyl morpholine derivatives.

Protocol 1: Structural Elucidation (NMR & IR)

Objective: To confirm the connectivity of the morpholine ring, the presence of the thiocarbonyl group, and the integrity of the primary amine (

).

A. Nuclear Magnetic Resonance (NMR)

The thiourea moiety (

) induces restricted rotation, often causing signal broadening or splitting (rotamers) in NMR spectra at room temperature.

- Solvent: DMSO-

(Preferred due to solubility and exchange suppression).

- Concentration: 5–10 mg/mL.

Expected Spectral Features:

- NMR (400 MHz, DMSO-

):

- 7.40–7.60 ppm (br s, 2H):

. Protons may appear as two distinct broad singlets due to restricted rotation.

- 4.50–3.00 ppm (m, 7H): Morpholine ring protons. The protons

to the nitrogen will be deshielded by the anisotropic effect of the

group.

- 1.05–1.15 ppm (d, 3H): Methyl group at C2.

- NMR (100 MHz, DMSO-

):

- 180–185 ppm: Thiocarbonyl (). This is the diagnostic peak, significantly downfield compared to carbonyls (ppm).
- 60–66 ppm: Morpholine carbons adjacent to oxygen.
- 45–50 ppm: Morpholine carbons adjacent to nitrogen.
- 18–19 ppm: Methyl carbon.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Bands:

- 3100–3400 cm

:

stretching (primary amide doublet).

- 1100–1200 cm

:

stretching (Thioamide I/II bands). Note: This band is often mixed with C-N stretching but is stronger/sharper than in amides.

- 1500–1600 cm

:

bending (Scissoring).

Protocol 2: Chemical Purity by HPLC-UV

Objective: Quantify the main compound and detect synthesis by-products (e.g., unreacted 2-methylmorpholine, isothiocyanate impurities). Rationale: Thioureas have strong UV absorption around 240–270 nm due to the

and

transitions of the

chromophore.

Method Parameters

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 4.6 mm, 3.5 m)
Mobile Phase A	0.1% Formic Acid in Water (or 10 mM Ammonium Acetate pH 4.5)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0–2 min: 5% B; 2–15 min: 5% 90% B; 15–20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 265 nm (Primary), 210 nm (Secondary)
Column Temp	30 °C
Injection Vol	5–10 L

System Suitability Criteria:

- Tailing Factor:

.

- Retention Time: Main peak typically elutes early to mid-gradient due to moderate polarity ().

Protocol 3: Chiral Purity (Enantiomeric Excess)

Objective: Separate the

- and

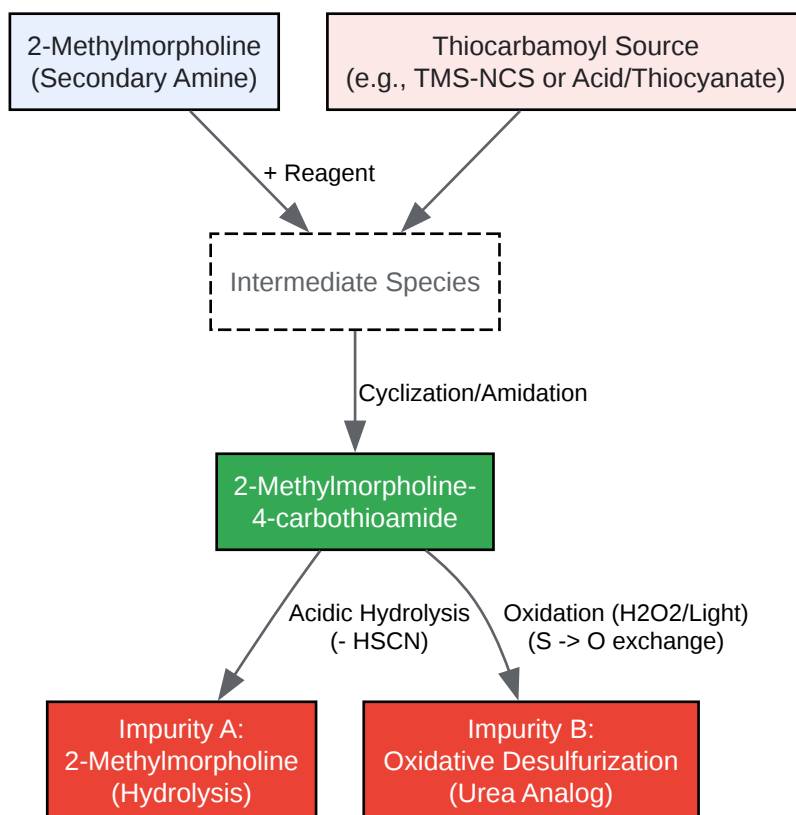
-enantiomers of **2-methylmorpholine-4-carbothioamide**. Challenge: The 2-methyl group is remote from the thiourea core, requiring a selector with high steric discrimination.

Recommended Method (Normal Phase / Polar Organic)

- Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).
- Rationale: DEA is essential to sharpen the peaks of amine/thiourea compounds by suppressing silanol interactions.
- Flow Rate: 0.8 mL/min.
- Detection: UV @ 265 nm.

Synthesis & Degradation Pathway Analysis

Understanding the origin of impurities is vital for method development. The compound is typically synthesized by treating 2-methylmorpholine with a thiocarbamoylating agent (e.g., thiophosgene followed by ammonia, or silicon isothiocyanates).



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Figure 2: Synthesis precursors and potential degradation pathways (hydrolysis and desulfurization).

Safety & Handling

- Thiourea Class Toxicity: Thioureas can be goitrogenic (thyroid toxicity). Handle with appropriate PPE (gloves, fume hood).
- Stability: Thioamides are generally stable but can desulfurize to amides (ureas) under strong oxidative conditions or prolonged exposure to light. Store in amber vials at 2–8 °C.

References

- PubChem. **2-Methylmorpholine-4-carbothioamide** - Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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- To cite this document: BenchChem. [\[Application Note: Analytical Characterization of 2-Methylmorpholine-4-carbothioamide\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b2520929#analytical-methods-for-the-characterization-of-2-methylmorpholine-4-carbothioamide\]](https://www.benchchem.com/product/b2520929#analytical-methods-for-the-characterization-of-2-methylmorpholine-4-carbothioamide)

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